
2-Bromo-2-methyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methyl-1-propanamine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where the nitrogen atom is bonded to a carbon atom that is also bonded to a bromine atom and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-2-methyl-1-propanamine can be synthesized through the reaction of 2-bromo-2-methylpropane with ammonia. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . The reaction proceeds in two stages: first forming a salt, which then reacts with excess ammonia to yield the primary amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-methyl-1-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form secondary and tertiary amines.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination: Requires strong bases such as potassium hydroxide or sodium ethoxide.
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Corresponding alcohols or other substituted amines.
Elimination: Alkenes such as 2-methylpropene.
Oxidation: Nitro compounds.
Reduction: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
2-Bromo-2-methyl-1-propanamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other amines and amine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-methyl-1-propanamine involves its reactivity as a nucleophile due to the presence of the amine group. The nitrogen atom can donate a pair of electrons to form bonds with electrophiles, facilitating various chemical reactions. The bromine atom, being a good leaving group, enhances the compound’s reactivity in substitution and elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: Similar structure but lacks the amine group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-1-propanamine: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-propanamine: Similar but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Bromo-2-methyl-1-propanamine is unique due to the presence of both a bromine atom and an amine group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H10BrN |
|---|---|
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
2-bromo-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(2,5)3-6/h3,6H2,1-2H3 |
Clave InChI |
SDVZYNVSZLYGTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)

![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
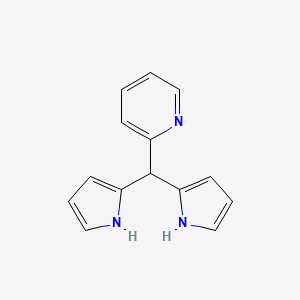
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
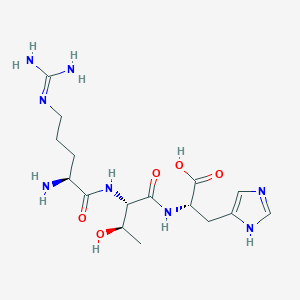
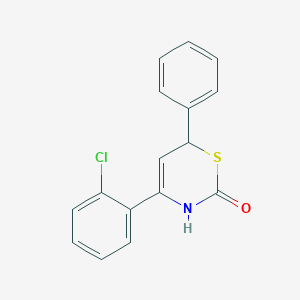
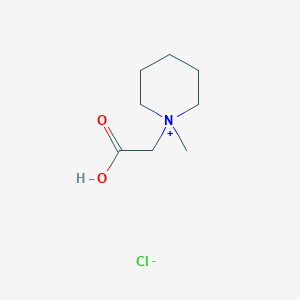


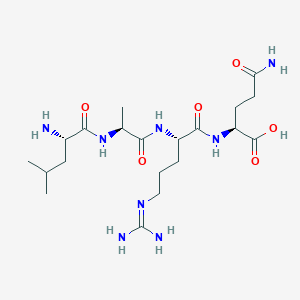
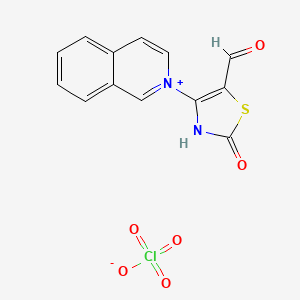
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
